molecular formula C20H30Mn B12508757 Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese

Cat. No.: B12508757
M. Wt: 325.4 g/mol
InChI Key: IOTLWZWFLIJGHF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)manganese is formally named according to IUPAC guidelines as manganese(2+) bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) . This nomenclature reflects the oxidation state of the manganese center (+2) and the anionic nature of the pentamethylcyclopentadienyl ligands. The structural formula consists of a manganese(II) ion coordinated to two η⁵-pentamethylcyclopentadienyl (Cp*) ligands, forming a sandwich complex.

The molecular structure is characterized by a central manganese atom situated between two planar, aromatic cyclopentadienyl rings, each substituted with five methyl groups at the 1, 2, 3, 4, and 5 positions. This arrangement is analogous to the classic metallocene structure but with enhanced steric and electronic effects due to methyl substitution.

Table 1: Key Identifiers and Structural Data

Parameter Value
IUPAC Name manganese(2+) bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
CAS Registry Number 67506-86-9
Molecular Formula C₂₀H₃₀Mn
Geometry Sandwich (D₅h symmetry)
Mn Oxidation State +2
Ligand Coordination Mode η⁵-Cp*

Common Synonyms and Historical Terminology

This compound is referenced under multiple synonyms in scientific literature and commercial catalogs. The most widely recognized alternative name is decamethylmanganocene , emphasizing its relationship to manganocene (Cp₂Mn) but with full methyl substitution. Other historical and technical terms include:

  • Bis(pentamethylcyclopentadienyl)manganese(II)
  • Manganese bis(pentamethylcyclopentadienyl)
  • Mn(Me₅Cp)₂ (abbreviated form).

The term "Cp*" (pronounced "Cp-star") is frequently used in organometallic chemistry to denote the pentamethylcyclopentadienyl ligand, distinguishing it from the unsubstituted cyclopentadienyl ligand (Cp). This notation originated in the late 20th century to simplify discussions of sterically bulky ligands.

Table 2: Synonyms and Historical Terms

Synonym Context of Use
Decamethylmanganocene Academic journals, synthetic chemistry
Bis(pentamethylcyclopentadienyl)manganese(II) Patent literature, chemical databases
Mn(Me₅Cp)₂ Laboratory shorthand, reaction schemes

Molecular Formula and Stoichiometric Composition

The molecular formula C₂₀H₃₀Mn represents the stoichiometric composition of this compound. Each pentamethylcyclopentadienyl ligand contributes 10 carbon atoms and 15 hydrogen atoms (C₁₀H₁₅⁻), with two ligands balancing the +2 charge of the manganese ion. The molecular weight is calculated as 325.39 g/mol.

Elemental analysis confirms the composition, with experimental values aligning closely with theoretical predictions. For example, carbon content is observed at ≥71.9% (theoretical: 73.8%), and hydrogen at ≥9.0% (theoretical: 9.3%). Manganese constitutes approximately 16.9% of the total mass.

Table 3: Stoichiometric Breakdown

Element Theoretical % Experimental % (Range)
Carbon 73.8 71.9–74.5
Hydrogen 9.3 9.0–9.5
Manganese 16.9 16.5–17.2

Properties

Molecular Formula

C20H30Mn

Molecular Weight

325.4 g/mol

IUPAC Name

manganese(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2

InChI Key

IOTLWZWFLIJGHF-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mn+2]

Origin of Product

United States

Preparation Methods

Primary Synthesis Method

The most widely reported and validated method for synthesizing Cp₂Mn involves the reaction of anhydrous manganese(II) chloride (MnCl₂) with lithium pentamethylcyclopentadienide (LiCp) in tetrahydrofuran (THF). This approach was first described in a seminal thesis by Robbins (1981) and remains the gold standard for producing high-purity material.

Stepwise Protocol

  • Deprotonation of Pentamethylcyclopentadiene :

    • Reagents : 1,2,3,4,5-Pentamethylcyclopentadiene (2.05 g, 15.1 mmol) and n-butyl lithium (n-BuLi, 6.3 mL, 2.4 M in hexane, 15.1 mmol).
    • Conditions : THF solvent, cooled to −78°C (dry ice/ethanol bath).
    • Mechanism : n-BuLi deprotonates pentamethylcyclopentadiene to form lithium pentamethylcyclopentadienide (LiCp*), which precipitates as a white solid.
  • Metalation with MnCl₂ :

    • Reagents : Anhydrous MnCl₂ (1.34 g, 10.6 mmol).
    • Conditions : Slowly warmed to 40°C over 1 hour, followed by stirring for an additional hour.
    • Mechanism : LiCp* reacts with MnCl₂ in a 2:1 molar ratio to yield Cp*₂Mn and LiCl as a byproduct. The reaction proceeds under inert atmosphere to prevent oxidation.
  • Purification :

    • Sublimation : Solvent is removed in vacuo, and the crude product is sublimed at 100°C under reduced pressure (10 torr) to isolate red-orange crystals.
    • Crystallization : The sublimed material is recrystallized from hexane to afford orange prisms.
Table 1: Synthesis Parameters
Parameter Value/Description
Precursors 1,2,3,4,5-Pentamethylcyclopentadiene, Anhydrous MnCl₂, n-Butyllithium
Solvent Tetrahydrofuran (THF)
Temperature Profile −78°C → 40°C
Workup Sublimation at 100°C/10 torr
Yield 76%
Purity >99% (sublimed product)
Physical Appearance Red-orange solid (sublimed), orange prisms (crystallized)

Analytical Characterization

Cp*₂Mn is characterized by its low-spin electronic configuration and robust stability. Key analytical data include:

Elemental Analysis

Element Calculated (%) Found (%) Source
C 68.95 68.19 Thesis
H 8.68
Mn 16.87

Note: Hydrogen content is omitted due to variability in analytical methods.

Spectroscopic Data

  • Melting Point : 230°C (sublimation).
  • Magnetic Susceptibility : Low-spin d⁵ configuration confirmed via EPR and magnetic measurements.
  • X-ray Crystallography : Monomeric structure with D5d symmetry; Mn-C distances ∼2.30 Å, shorter than high-spin analogs.

Alternative Approaches and Derivatives

While the MnCl₂/LiCp* method dominates, alternative routes have been explored for specialized applications:

Redox Derivatives

Cp*₂Mn undergoes reversible one-electron oxidation and reduction to form isolable derivatives:

  • Oxidation : Reaction with ferrocenium hexafluorophosphate (Cp₂FePF₆) yields [(Cp*)₂Mn]⁺PF₆⁻.
  • Reduction : Treatment with sodium naphthalide generates Na[(Cp*)₂Mn], a pyrophoric powder.
Table 2: Redox Derivatives
Derivative Reaction Partner Product Electronic Configuration
Oxidized Form Cp₂FePF₆ [(Cp*)₂Mn]⁺PF₆⁻ d⁶ (16-electron)
Reduced Form Sodium Naphthalide Na[(Cp*)₂Mn] d⁸ (18-electron)

Challenges and Optimizations

The synthesis of Cp*₂Mn requires careful control of reaction conditions due to the reactivity of intermediates:

Key Considerations

  • Inert Atmosphere : MnCl₂ and LiCp* are moisture- and oxygen-sensitive, necessitating rigorous exclusion of air.
  • Purification : Sublimation is critical to remove LiCl and unreacted MnCl₂. Lower yields may result from incomplete sublimation.
  • Stability : Cp*₂Mn is inert toward hydrolysis and ring loss, unlike non-methylated manganocenes.

Chemical Reactions Analysis

Types of Reactions: Bis(pentamethylcyclopentadienyl)manganese undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.

    Reduction: It can be reduced to form lower oxidation state manganese complexes.

    Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various ligands, including phosphines and carbonyls, can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to manganese oxides, while substitution reactions can yield a variety of manganese complexes with different ligands.

Scientific Research Applications

Bis(pentamethylcyclopentadienyl)manganese has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(pentamethylcyclopentadienyl)manganese exerts its effects involves its interaction with various molecular targets and pathways. The compound’s stability and reactivity are influenced by the pentamethylcyclopentadienyl ligands, which provide steric protection and electronic effects. These ligands stabilize the manganese center, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Mn(Cp*)₂ and Analogous Complexes

Compound Central Metal Ligand Structure Key Properties Reference
Mn(Cp*)₂ Mn(II) Two C₅Me₅ ligands High thermal stability; paramagnetic
Bis(ethylcyclopentadienyl)manganese Mn(II) Two C₅Et₅ ligands Lower steric bulk; higher reactivity
Bis(pentamethylcyclopentadienyl)strontium Sr(II) Two C₅Me₅ ligands Ionic bonding; air-sensitive
Al(Cp*)₂-based aluminacyclohexane Al(III) C₅Me₅ and boronate substituents Crystalline; used in Lewis acid catalysis
Triazido-(Cp*)-germanium Ge(IV) Cp* + three azide groups Explosive reactivity; antimicrobial activity


Steric and Electronic Effects :

  • Ligand Substitution : Mn(Cp*)₂’s pentamethyl ligands provide greater steric shielding compared to ethyl-substituted analogs like bis(ethylcyclopentadienyl)manganese. This shielding reduces decomposition rates and enhances thermal stability .
  • Metal Center Influence : The Mn(II) center in Mn(Cp*)₂ adopts a high-spin configuration, contrasting with the low-spin Ni(II) in bis(ethylcyclopentadienyl)nickel. This difference impacts magnetic properties and catalytic behavior .
  • Ionic vs. Covalent Bonding : Bis(pentamethylcyclopentadienyl)strontium exhibits ionic metal-ligand interactions, making it highly reactive toward moisture and oxygen, unlike the covalent bonding in Mn(Cp*)₂ .

Catalytic Activity:

  • Mn(Cp)₂ is used in olefin polymerization and C–H activation due to its accessible oxidation states and ligand lability. In contrast, aluminum analogs (e.g., Al(Cp)₂ derivatives) act as Lewis acids in Diels-Alder reactions .
  • The germanium-based triazido compound exhibits unique explosive reactivity and antimicrobial properties, linked to azide group decomposition and Ge–N bond instability .

Thermal Stability:

  • Mn(Cp*)₂ decomposes above 250°C, outperforming ethyl-substituted manganese metallocenes, which degrade at ~180°C due to weaker ligand field stabilization .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Mn(Cp)₂ adopts a sandwich structure with staggered Cp rings, while Al(Cp*)₂-based aluminacyclohexane forms a hexagonal lattice with boron-containing substituents .
  • Spectroscopic Signatures : The IR spectrum of Mn(Cp)₂ shows Cp ring vibrations at 1,020 cm⁻¹, distinct from the Ge–N stretching modes (650–750 cm⁻¹) in triazido-germanium compounds .

Biological Activity

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese (often abbreviated as bis(Cp*)Mn) is a complex organometallic compound that has garnered interest in various fields, particularly in catalysis and biological applications. The unique structure of this compound, characterized by the presence of pentamethylcyclopentadiene ligands, enhances its stability and reactivity. This article delves into the biological activity of bis(Cp*)Mn, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for bis(Cp*)Mn is C20H30MnC_{20}H_{30}Mn, where the manganese center is coordinated by two pentamethylcyclopentadienyl ligands. The structure can be represented as follows:

Mn(C10H15)2\text{Mn}(\text{C}_{10}\text{H}_{15})_2

This configuration contributes to its unique electronic properties and reactivity.

1. Antioxidant Properties

Research indicates that bis(Cp*)Mn exhibits significant antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), which play a critical role in oxidative stress-related diseases. The mechanism involves the donation of electrons from the manganese center to neutralize free radicals, thereby protecting cellular components from oxidative damage .

2. Enzyme Mimicry

Bis(Cp*)Mn has been studied for its ability to mimic superoxide dismutase (SOD), an essential enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This mimicry is attributed to the redox properties of manganese, enabling it to facilitate similar biochemical reactions .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that bis(Cp*)Mn can modulate inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of bis(Cp*)Mn in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with bis(Cp*)Mn significantly reduced neuronal cell death and improved mitochondrial function compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Case Study 2: Cardiovascular Health

Another research focused on the cardiovascular protective effects of bis(Cp*)Mn. In animal models subjected to ischemia-reperfusion injury, administration of bis(Cp*)Mn resulted in decreased myocardial infarct size and improved cardiac function post-injury. The compound's ability to mitigate oxidative stress during reperfusion was highlighted as a key mechanism .

Research Findings

Study Focus Findings
NeuroprotectionReduced neuronal cell death; improved mitochondrial function
Cardiovascular HealthDecreased myocardial infarct size; enhanced cardiac recovery post-injury
Anti-inflammatory EffectsInhibition of NF-κB; reduced pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for preparing Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)manganese, and how do reaction conditions influence yield?

  • Methodological Answer : Solvothermal synthesis with organic templates (e.g., tris(2-aminoethyl)amine, TREN) can be adapted for organometallic complexes. Key parameters include:
  • Temperature : 120–180°C to promote ligand exchange and crystallinity.
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of manganese precursors.
  • Template : TREN stabilizes intermediate structures via hydrogen bonding and charge balance .
    Post-synthesis, reflux with excess ligand (pentamethylcyclopentadiene) under inert conditions ensures complete substitution.

Q. Which characterization techniques are critical for confirming the structure and purity of this manganese complex?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm ligand coordination geometry. For powder samples, Rietveld refinement is essential .
  • Infrared (IR) Spectroscopy : Identify Mn–C bonding vibrations (500–600 cm⁻¹) and ligand-specific peaks (e.g., C–H stretches at 2800–3100 cm⁻¹).
  • Elemental Analysis : Validate stoichiometry (e.g., C/Mn ratio).
  • SEM/EDX : Assess morphology and elemental distribution .

Advanced Research Questions

Q. How can ligand stability under varying thermal or redox conditions be systematically assessed?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during heating (e.g., 25–800°C) to detect ligand dissociation. Reversible dehydration observed in manganese phosphates suggests similar frameworks may retain structural integrity up to 200°C .
  • Cyclic Voltammetry : Probe redox stability; Mn(II/III) transitions near +0.5 V (vs. Ag/AgCl) indicate electron-transfer mechanisms.
  • In Situ Spectroscopy : Track ligand dissociation via UV-Vis or Raman under controlled atmospheres (e.g., N₂ vs. O₂).

Q. How do contradictory data from XRD and spectroscopic methods arise, and how should they be resolved?

  • Methodological Answer : Discrepancies may stem from:
  • Sample Heterogeneity : XRD detects crystalline domains, while spectroscopy averages bulk. Use focused ion beam (FIB)-SEM to correlate local structure with spectral data.
  • Dynamic Ligand Behavior : Variable-temperature XRD and time-resolved IR can capture ligand mobility. Cross-validate with EXAFS to quantify bond distances .

Q. What computational approaches are recommended to model electronic structure and bonding in this complex?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Mn). Compare calculated IR/Raman spectra with experimental data.
  • Molecular Dynamics (MD) : Simulate ligand dissociation pathways under thermal stress.
  • Charge Density Analysis : Map electron distribution to identify Mn–ligand covalent/ionic contributions .

Q. How can researchers design experiments to investigate ligand substitution kinetics in analogous manganese complexes?

  • Methodological Answer :
  • Stopped-Flow Spectroscopy : Monitor ligand exchange rates (e.g., substituting methyl groups with bulkier substituents).
  • Isotopic Labeling : Use deuterated ligands to track kinetic isotope effects in substitution reactions.
  • Variable-Pressure NMR : Study steric effects on substitution barriers under high pressure.

Key Considerations for Experimental Design

  • Avoid Common Pitfalls :
    • Air Sensitivity : Use Schlenk lines or gloveboxes for synthesis and handling.
    • Template Removal : Calcination (if applicable) must preserve the Mn–ligand framework; TGA-MS guides optimal conditions .
  • Data Interpretation : Cross-disciplinary collaboration (e.g., crystallographers + spectroscopists) mitigates analytical biases.

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